molecular formula C13H11BrN2O3 B6230816 3-(5-溴-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮 CAS No. 1010100-26-1

3-(5-溴-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮

货号: B6230816
CAS 编号: 1010100-26-1
分子量: 323.14 g/mol
InChI 键: CMRQAKJTXKOGSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

来那度胺-5-Br 是来那度胺的衍生物,来那度胺是一种众所周知的免疫调节药物。来那度胺本身是沙利度胺的衍生物,主要用于治疗多发性骨髓瘤和骨髓增生异常综合征。 来那度胺-5-Br 专门设计为塞雷宾蛋白的配体,塞雷宾蛋白是 E3 泛素连接酶复合物的一部分 .

科学研究应用

来那度胺-5-Br 在科学研究中具有广泛的应用,包括:

    化学: 用作合成蛋白水解靶向嵌合体 (PROTAC) 的配体,PROTAC 是旨在降解特定蛋白质的分子。

    生物学: 研究其在调节塞雷宾蛋白活性中的作用,塞雷宾蛋白参与各种细胞过程。

    医学: 研究其通过靶向特定蛋白质降解来治疗癌症和其他疾病的潜在治疗应用。

    工业: 用于开发新药和治疗剂

作用机制

来那度胺-5-Br 通过与塞雷宾蛋白结合发挥作用,塞雷宾蛋白是 E3 泛素连接酶复合物的一部分。这种结合调节复合物的底物特异性,导致特定靶蛋白的泛素化和随后的蛋白酶体降解。 例如,在多发性骨髓瘤中,来那度胺-5-Br 诱导转录因子(如 IKZF1 和 IKZF3)的降解,这些转录因子对于骨髓瘤细胞的存活至关重要 .

类似化合物:

独特性: 来那度胺-5-Br 由于其溴取代而具有独特性,这增强了其作为塞雷宾蛋白配体的能力。 这种修饰允许更特异地靶向蛋白质降解,使其成为研究和治疗应用中的宝贵工具 .

准备方法

合成路线和反应条件: 来那度胺-5-Br 的合成涉及来那度胺的溴化。该过程通常以来那度胺为起始原料,在受控条件下使用溴或含溴试剂进行溴化反应。 反应通常在二氯甲烷或氯仿等有机溶剂中进行,温度保持在低水平以防止不希望发生的副反应 .

工业生产方法: 在工业环境中,来那度胺-5-Br 的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂,以确保最终产品的质量。优化反应条件以最大限度地提高产率并减少杂质。 然后使用重结晶或色谱等技术纯化产物 .

化学反应分析

反应类型: 来那度胺-5-Br 会发生各种化学反应,包括:

    取代反应: 在适当的条件下,来那度胺-5-Br 中的溴原子可以被其他亲核试剂(如胺或硫醇)取代。

    氧化还原反应: 来那度胺-5-Br 可以发生氧化还原反应,但与取代反应相比,这些反应不太常见。

常见试剂和条件:

主要生成产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以产生来那度胺-5-Br 的氨基衍生物 .

相似化合物的比较

Uniqueness: Lenalidomide-5-Br is unique due to its bromine substitution, which enhances its ability to act as a ligand for the cereblon protein. This modification allows for more specific targeting of proteins for degradation, making it a valuable tool in both research and therapeutic applications .

属性

IUPAC Name

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQAKJTXKOGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010100-26-1
Record name 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mechanically stirred mixture of 4-bromo-2-bromomethyl-benzoic acid methyl ester (121 g, 390 mmol) and 3-amino-piperidine-2,6-dione hydrochloride (64.2 g, 390 mmol) in DMF (400 mL) was treated dropwise with triethylamine (98.5 g, 980 mmol) over 75 minutes. After the addition was completed, the reaction mixture was stirred at room temperature overnight. The mixture was quenched sequentially with acetic acid (50 mL), water (2500 mL) and a 1:1 mixture of ethyl acetate and hexanes (600 mL). After stirring the mixture for 20 minutes, the solid was filtered, washed with water and air dried overnight. The solid was stirred in acetic acid (200 mL) and refluxed for 2 hours. The mixture was cooled to room temperature and filtered. The solid was washed with additional acetic acid, hexanes and air dried overnight to give 25.4 g of 3-(5-bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione as a grey solid, in 20% yield; 1H NMR (DMSO-d6) δ 1.97-2.04 (m, 1H), 2.32-2.46 (m, 1H), 2.56-2.63 (m, 1H), 2.85-2.97 (m, 1H), 4.34 (d, J=17.7 Hz, 1H), 4.47 (d, J=17.7 Hz, 1H), 5.11 (dd, J=13.2 Hz, J=5.1 Hz, 1H), 7.67 (d, J=8.1 Hz, 1H), 7.72 (dd, J=8.1 Hz, J=1.5 Hz, 1H), 7.89 (d, J=0.9 Hz, 1H), 11.00 (s, 1H).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。